1-[(3-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine
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Overview
Description
Preparation Methods
The synthesis of 1-[(3-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine typically involves the reaction of 3-bromobenzyl chloride with 3-phenoxybenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-[(3-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(3-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[(3-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-[(3-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine can be compared with other similar compounds, such as:
1-[(4-Bromophenyl)methyl]-4-[(4-phenoxyphenyl)methyl]piperazine: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
1-[(3-Chlorophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine: Chlorine substitution instead of bromine, which can affect the compound’s properties and applications.
1-[(3-Bromophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine: Methoxy substitution instead of phenoxy, resulting in different chemical and biological behaviors.
Properties
CAS No. |
5983-32-4 |
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Molecular Formula |
C24H25BrN2O |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C24H25BrN2O/c25-22-8-4-6-20(16-22)18-26-12-14-27(15-13-26)19-21-7-5-11-24(17-21)28-23-9-2-1-3-10-23/h1-11,16-17H,12-15,18-19H2 |
InChI Key |
TWOCOSCSZNJPSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)CC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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